Structural differentiation from the non-brominated analog 4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
The title compound (CAS 1402854-74-3) is the dibrominated derivative of 4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 1402854-77-6). The key differentiation is the presence of bromine atoms at the 5-positions of each thienothiophene ring, converting the compound from a model chromophore into a reactive monomer suitable for metal-catalysed polycondensation . This bromination increases the molecular weight from 721.18 g mol⁻¹ (non-brominated) to 878.97 g mol⁻¹ (brominated) and introduces two reactive handles for Stille or Suzuki coupling .
| Evidence Dimension | Molecular weight and reactive functionality |
|---|---|
| Target Compound Data | Molecular weight 878.97 g mol⁻¹; two terminal C–Br bonds available for cross-coupling |
| Comparator Or Baseline | 4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole; molecular weight 721.18 g mol⁻¹; no halogen reactive sites |
| Quantified Difference | Molecular weight increase of 157.79 g mol⁻¹ (≈22%); gain of two reactive C–Br bonds |
| Conditions | Structural comparison based on CAS registry and vendor certificate of analysis data |
Why This Matters
The brominated monomer is the actual polymerisable building block; procurement of the non-brominated analog would be ineffective for polymer synthesis and represents a fundamental functional mismatch.
